![molecular formula C18H32O2Si B14315712 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol CAS No. 106693-79-2](/img/structure/B14315712.png)
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups, an ethoxy(dimethyl)silyl group, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with ethoxy(dimethyl)silyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in polymers, fuels, and lubricants to prevent degradation.
Wirkmechanismus
The antioxidant properties of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The ethoxy(dimethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from peroxidation. The tert-butyl groups provide steric hindrance, preventing the compound from undergoing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the ethoxy(dimethyl)silyl group.
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is unique due to the presence of the ethoxy(dimethyl)silyl group, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This makes it particularly useful in applications where protection of lipid-containing materials is essential.
Eigenschaften
CAS-Nummer |
106693-79-2 |
|---|---|
Molekularformel |
C18H32O2Si |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[ethoxy(dimethyl)silyl]phenol |
InChI |
InChI=1S/C18H32O2Si/c1-10-20-21(8,9)15-12-13(17(2,3)4)11-14(16(15)19)18(5,6)7/h11-12,19H,10H2,1-9H3 |
InChI-Schlüssel |
SBSHEHAIBBEOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


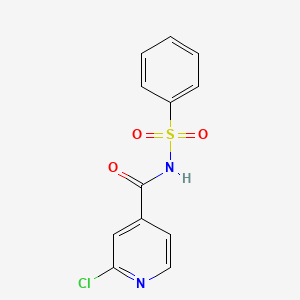

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
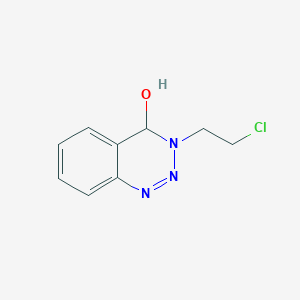
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
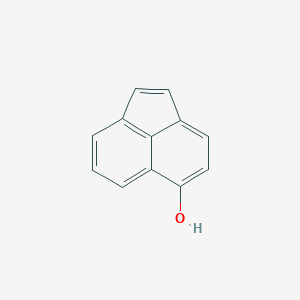
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

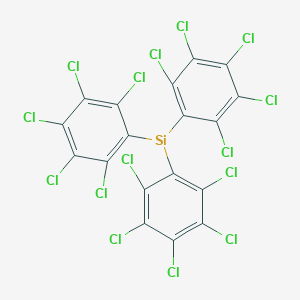
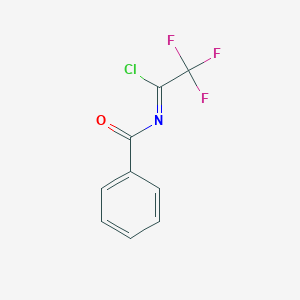

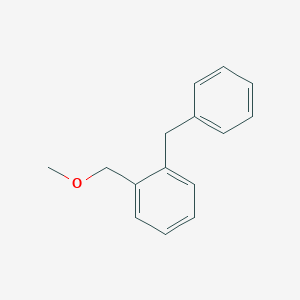
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
